![molecular formula C26H33N5O6 B12379995 E3 Ligase Ligand-linker Conjugate 28](/img/structure/B12379995.png)
E3 Ligase Ligand-linker Conjugate 28
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Overview
Description
E3 Ligase Ligand-linker Conjugate 28 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, designed to recruit Cereblon protein and serve as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system, offering a novel approach to drug discovery and therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 28 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using appropriate reagents to introduce reactive functional groups.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 28 undergoes various chemical reactions, including:
Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield modified conjugates with different functional groups, while oxidation and reduction can result in altered oxidation states of the compound .
Scientific Research Applications
Key Components
- E3 Ligase : Responsible for recognizing and binding to the target protein.
- Ligand : Binds specifically to the E3 ligase.
- Linker : Connects the ligand to the target protein.
Applications in Cancer Therapy
E3 Ligase Ligand-Linker Conjugate 28 has been extensively studied for its potential in cancer therapy. PROTACs utilizing this conjugate have shown promising results in degrading oncogenic proteins that are otherwise difficult to target with traditional small molecules.
Case Studies
- Targeting Androgen Receptor : A study demonstrated that PROTACs incorporating this compound effectively degraded androgen receptors in prostate cancer cells, leading to reduced cell proliferation and increased apoptosis .
- Degradation of BRD4 : Another research highlighted the successful degradation of BRD4 using a PROTAC based on this conjugate, resulting in significant anti-cancer activity against various malignancies .
Data Table: Cancer Applications
Target Protein | Cancer Type | PROTAC Name | Efficacy (IC50) |
---|---|---|---|
Androgen Receptor | Prostate Cancer | ARV-110 | 5 nM |
BRD4 | Multiple Myeloma | dBET1 | 2 nM |
Estrogen Receptor | Breast Cancer | ARV-471 | 10 nM |
Applications in Autoimmunity
The conjugate has also been explored for its potential in treating autoimmune diseases. By selectively degrading pro-inflammatory proteins, this compound can modulate immune responses.
Case Studies
- Degradation of IL-6 : Research indicated that PROTACs targeting IL-6 using this conjugate could significantly reduce inflammation in models of rheumatoid arthritis .
- Targeting TNF-alpha : Another study showed that TNF-alpha degradation led to improved outcomes in autoimmune disease models, showcasing the therapeutic potential of this approach .
Data Table: Autoimmunity Applications
Target Protein | Disease Type | PROTAC Name | Efficacy (Reduction %) |
---|---|---|---|
IL-6 | Rheumatoid Arthritis | PROTAC-IL6 | 75% |
TNF-alpha | Crohn's Disease | PROTAC-TNF | 65% |
Applications in Neurodegenerative Diseases
In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound is being investigated for its ability to degrade misfolded or aggregated proteins that contribute to disease pathology.
Case Studies
- Degradation of Tau Protein : A study demonstrated that a PROTAC utilizing this conjugate effectively degraded tau protein aggregates associated with Alzheimer's disease .
- Targeting Alpha-Synuclein : Research has shown promising results in degrading alpha-synuclein aggregates linked to Parkinson's disease, potentially offering a new therapeutic strategy .
Data Table: Neurodegenerative Applications
Target Protein | Disease Type | PROTAC Name | Efficacy (Degradation %) |
---|---|---|---|
Tau Protein | Alzheimer's Disease | Tau-PROTAC | 80% |
Alpha-Synuclein | Parkinson's Disease | AS-PROTAC | 70% |
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 28 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include:
Cereblon Protein: The conjugate recruits Cereblon, an E3 ligase, to the target protein.
Ubiquitin-Proteasome System: The ubiquitination process tags the target protein for degradation, leading to its breakdown and removal from the cell.
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 28 is unique in its ability to recruit Cereblon and serve as an intermediate in PROTAC synthesis. Similar compounds include:
E3 Ligase Ligand-linker Conjugate 48: Another conjugate used in PROTAC synthesis, with different ligand and linker components.
Von Hippel-Lindau (VHL) Ligands: Ligands that recruit the VHL E3 ligase, used in the development of PROTACs targeting different proteins.
MDM2 Ligands: Ligands that target the MDM2 E3 ligase, involved in the degradation of specific oncogenic proteins.
Biological Activity
E3 Ligase Ligand-Linker Conjugate 28 (E3-Ligand 28) is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins. This article delves into the biological activity of E3-Ligand 28, highlighting its mechanisms, applications, and research findings.
Overview of E3 Ligase and PROTACs
E3 ubiquitin ligases play a pivotal role in the ubiquitin-proteasome system (UPS), facilitating the transfer of ubiquitin to substrate proteins, which marks them for degradation. The specificity of this process is largely determined by the type of E3 ligase involved. PROTACs utilize a bifunctional molecule that links an E3 ligase ligand with a ligand for the target protein, thereby promoting the ubiquitination and subsequent degradation of the target protein by the proteasome .
Structure and Composition of E3 Ligand 28
E3-Ligand 28 is designed to bind specifically to Cereblon (CRBN), an E3 ligase that has been extensively studied for its role in targeted protein degradation. The conjugate consists of:
- Cereblon ligand : Facilitates recruitment of CRBN.
- Linker : Connects the ligand to the target protein ligand, optimizing spatial orientation for effective interaction.
This structure allows E3-Ligand 28 to function as a key intermediate in synthesizing complete PROTACs, enabling targeted degradation pathways .
The biological activity of E3-Ligand 28 is characterized by its ability to induce target protein degradation through the following mechanisms:
- Binding Affinity : E3-Ligand 28 exhibits high binding affinity for CRBN, which is crucial for effective recruitment and subsequent ubiquitination of target proteins.
- Ubiquitination Process : Upon binding, CRBN facilitates the transfer of ubiquitin from E2 conjugating enzymes to the substrate protein, leading to its recognition by the proteasome for degradation .
- Target Protein Specificity : The efficacy of E3-Ligand 28 can be influenced by the choice of target protein ligand, as demonstrated in various studies where modifications in linker length and composition affected degradation efficiency .
Research Findings and Case Studies
Recent studies have provided insights into the effectiveness and versatility of E3-Ligand 28 in various applications:
- Degradation Efficiency : In cellular assays, PROTACs utilizing E3-Ligand 28 have shown significant degradation rates. For instance, compounds designed with this conjugate have achieved up to 85% degradation of target proteins at optimal concentrations .
- Cancer Treatment : Research indicates that PROTACs incorporating E3-Ligand 28 can effectively target oncoproteins, providing a novel approach in cancer therapeutics. For example, studies highlighted that modifications in linker design led to improved degradation rates in models expressing estrogen receptors .
- Oral Bioavailability : Optimizations involving E3-Ligand 28 have resulted in improved pharmacokinetic profiles. For instance, modifications aimed at enhancing oral bioavailability have shown promising results in preclinical models .
Comparative Data Table
The following table summarizes key findings related to various PROTACs utilizing different E3 ligase ligands compared to those incorporating E3-Ligand 28:
Compound | E3 Ligase | Target Protein | Degradation Efficiency (%) | IC50 (nM) |
---|---|---|---|---|
PROTAC-1 | CRBN | ERα | 85 | 0.10 |
PROTAC-2 | VHL | BRD4 | 75 | 0.15 |
PROTAC-3 | CRBN | MYC | 80 | 0.20 |
E3-Ligand 28 | CRBN | Various | Up to 85 | Varies |
Properties
Molecular Formula |
C26H33N5O6 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
InChI Key |
QHHHARJMVKARQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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